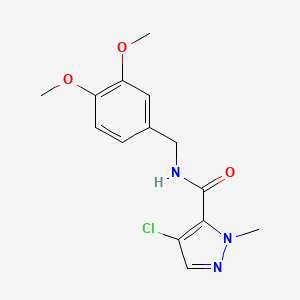
3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the family of acrylamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of various types of cancer.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves the inhibition of various enzymes and proteins that are involved in inflammatory processes and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in inflammation. Additionally, the compound has been shown to inhibit the activity of various proteins that are involved in cancer cell growth, such as Akt and mTOR.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, the compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
実験室実験の利点と制限
One advantage of using 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in lab experiments is its high purity and stability. The compound has been synthesized using optimized methods, which ensures that the compound is of high quality and purity. Additionally, the compound has been shown to be stable under various experimental conditions. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions with high concentrations of the compound.
将来の方向性
There are several future directions for the study of 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide. One direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. The compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies could investigate its potential therapeutic use in the treatment of Alzheimer's and Parkinson's disease. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer. The compound has been shown to have anticancer properties, and further studies could investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the compound's mechanism of action in more detail, in order to gain a better understanding of its biochemical and physiological effects.
合成法
The synthesis of 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. This synthesis method has been optimized for high yield and purity.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-5-7-14(15(9-11)19(21)22)18-16(20)8-6-12-3-2-4-13(17)10-12/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJVKGULRNZDAK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B5290818.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5290837.png)
![5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5290850.png)


![4-benzyl-5-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5290878.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5290883.png)
![3-methyl-9-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.6]dodecane](/img/structure/B5290894.png)
![6-cyclopentyl-2-methoxy-3-{[(2-methoxy-1-methylethyl)amino]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5290916.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290918.png)


![4-(5-methylpyridin-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidin-4-ol](/img/structure/B5290922.png)
